3-(Aminomethyl)quinuclidin-3-ol
Overview
Description
3-(Aminomethyl)quinuclidin-3-ol is a chemical compound with the molecular formula C8H16N2O It is a derivative of quinuclidine, a bicyclic amine, and features both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)quinuclidin-3-ol typically involves the reduction of 3-quinuclidinone. One efficient method employs a bacterial reductase enzyme, such as ArQR from Agrobacterium radiobacter, which can reduce 3-quinuclidinone to ®-3-quinuclidinol with high enantioselectivity . Another approach involves the use of butyrylcholinesterase as a biocatalyst for the kinetic resolution of racemic quinuclidin-3-ol esters .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of biocatalysts and chiral HPLC methods for enantioseparation are promising techniques for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)quinuclidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-(Aminomethyl)quinuclidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)quinuclidin-3-ol involves its interaction with cholinergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction is crucial in the development of drugs targeting neurological pathways and conditions .
Comparison with Similar Compounds
3-Quinuclidinol: A closely related compound with similar applications in pharmaceuticals and organic synthesis.
Quinuclidine: The parent compound, which serves as a building block for various derivatives.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with applications in catalysis and organic synthesis.
Uniqueness: 3-(Aminomethyl)quinuclidin-3-ol is unique due to its dual functional groups (amino and hydroxyl), which provide versatility in chemical reactions and potential for diverse applications in drug development and organic synthesis .
Properties
IUPAC Name |
3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKGCZCROZZCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.